molecular formula C11H11NO2 B8490645 N-(5-phenylfur-2-yl)methyl hydroxylamine

N-(5-phenylfur-2-yl)methyl hydroxylamine

Cat. No.: B8490645
M. Wt: 189.21 g/mol
InChI Key: OGJNPUQRXRVPEP-UHFFFAOYSA-N
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Description

N-(5-Phenylfur-2-yl)methyl hydroxylamine is a hydroxylamine derivative featuring a furan ring substituted with a phenyl group at the 5-position and a hydroxylamine (-NH-OH) functional group attached via a methylene bridge. This compound is of interest due to its structural hybridity, combining the aromaticity of the phenyl-furan system with the redox-active hydroxylamine moiety. Its synthesis typically involves condensation reactions or acid-catalyzed transformations, though isolation can be challenging due to instability under acidic or oxidative conditions . The compound’s reactivity and applications are influenced by its ability to participate in cycloadditions, redox processes, and supramolecular interactions, as observed in crystal structure analyses .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C11H11NO2/c13-12-8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-7,12-13H,8H2

InChI Key

OGJNPUQRXRVPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CNO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[(5-Methylfuran-2-yl)methyl]cyclohexamine

  • Structural Differences : The methyl substituent on the furan ring (vs. phenyl in the target compound) reduces steric bulk and alters electronic properties.
  • Synthesis & Stability : Synthesized via nitrone dehydration, this compound exhibits low yields (3% after 14 h), highlighting the retarding effect of methyl groups on reaction kinetics compared to phenyl substituents, which may enhance stabilization through π-π interactions .
  • Applications: Limited utility in catalysis due to poor efficiency, contrasting with phenyl-substituted derivatives that show promise in supramolecular chemistry .

1-(Furan-2-yl)-N-(5-Phenyl-1,3,4-oxadiazol-2-yl) Methanimine (Fa)

  • Structural Differences : Replaces the hydroxylamine group with a methanimine (-CH=N-) linked to a 1,3,4-oxadiazole ring.
  • Synthesis : Prepared via acid-catalyzed condensation (H₂SO₄, reflux), yielding 65% product. The absence of hydroxylamine simplifies isolation compared to the target compound’s sensitivity to acids .
  • Spectroscopic Data : IR shows C=N stretch at 1622 cm⁻¹, distinct from hydroxylamine’s N-O stretch (~3380 cm⁻¹ in related compounds) .

N-Phenyl-2-Furohydroxamic Acid (11)

  • Functional Group Variation : Contains a hydroxamic acid (-CONH-OH) instead of hydroxylamine.
  • Stability : Hydroxamic acids are generally more stable than hydroxylamines under physiological conditions, impacting their suitability for drug design .

N-[(5-Iodofuran-2-yl)methyl]-2-Methylpropan-2-aminium Maleate

  • Structural Analogues : Substitution of phenyl with iodo or methyl groups on the furan ring.
  • Crystal Packing : The phenyl group in the target compound facilitates face-to-face π-stacking and hydrogen bonding (N-H⋯O, O-H⋯O), whereas iodo derivatives exhibit halogen bonding (C-I⋯O), altering supramolecular architectures .
  • Thermal Stability: Phenyl-substituted derivatives show higher melting points (e.g., 216°C for cinnoline derivatives ) compared to iodinated analogues (62°C for isothiocyanate derivatives ).

Comparative Data Tables

Table 1: Physical and Spectral Properties

Compound Yield (%) Melting Point (°C) Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ, ppm)
N-(5-Phenylfur-2-yl)methyl hydroxylamine - - ~3380 (O-H) 7.2–7.5 (aryl), 6.1–6.5 (furan)
Fa (Methanimine) 65 170–172 1622 (C=N) 7.21–7.86 (aryl/furan), 7.94 (N=CH)
Compound 5 (Oxazinone) 82 Oil 3380 (O-H) 7.86 (6-H), 6.50 (furan)
N-Phenyl-2-furohydroxamic acid - - - -

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